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Compound of Interest

Compound Name: LOE 908 hydrochloride

Cat. No.: B580641 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the experimental applications of LOE 908
hydrochloride, a notable potassium channel blocker, across a range of neuronal models. The

document is intended for researchers, scientists, and professionals in the field of drug

development to facilitate a comprehensive understanding of its tested applications and

methodologies.

Summary of Neuronal Models
LOE 908 hydrochloride has been investigated in both in vitro and in vivo neuronal models to

elucidate its mechanism of action and therapeutic potential. In vitro studies have primarily

utilized cell lines and primary neuronal cultures to examine its effects on specific ion channels.

In vivo research has focused on animal models of neurological injury and disease to assess its

neuroprotective capabilities.

Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving LOE 908
hydrochloride.
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In Vitro Model
Target Ion
Channel

Parameter Value Reference

Undifferentiated

PC12 Cells

Delayed Rectifier

K+ Current
IC50 0.7 µM [1]

Rat Cortical

Neurons

(Primary Culture)

Tetraethylammon

ium (TEA)-

sensitive

Delayed

Rectifying K+

Currents

Inhibition at 1 µM

LOE 908
61 ± 25% [1]

Rat Cortical

Neurons

(Primary Culture)

Tetraethylammon

ium (TEA)-

sensitive

Delayed

Rectifying K+

Currents

Inhibition at 10

µM LOE 908
103 ± 19% [1]

BHK21 Cells

Ca2+-activated

Potassium

Currents

Inhibition at 10

µM LOE 908
25 ± 5% [1]
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In Vivo
Model

Condition Species
Dosing
Regimen

Outcome Reference

Focal

Ischemia
Rat

0.5 mg/kg IV

bolus

followed by 5

mg/kg/hr IV

infusion for

3.8 hours

Significantly

smaller

ischemic core

size

[2]

Traumatic

Brain Injury
Rat

Low Dose: 2

mg/kg bolus

followed by

80 mg/kg

over 24h;

High Dose: 4

mg/kg bolus

followed by

160 mg/kg

over 24h

Significantly

improved

neuromotor

function at

48h post-

injury

[3]

Subarachnoid

Hemorrhage-

induced

Vasospasm

Rabbit

1 mg/kg

intravenous

injection

Inhibition of

the

magnitude of

SAH-induced

vasospasm

[4]

Experimental Protocols
In Vitro Electrophysiology in PC12 Cells and Rat Cortical
Neurons

Objective: To characterize the effect of LOE 908 on K+ currents.

Cell Preparation: Undifferentiated PC12 cells and primary cultures of cortical neurons from

rats were used.
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Method: The whole-cell mode of the patch-clamp technique was employed to measure K+

currents.

Data Analysis: The concentration-response curve for the inhibition of the delayed rectifier K+

current by LOE 908 was fitted with the Hill equation to determine the IC50 value and Hill

coefficient.[1]

In Vivo Model of Focal Ischemia in Rats
Objective: To evaluate the neuroprotective effects of LOE 908 MS in a model of stroke.

Animal Model: Rats underwent 90 minutes of temporary middle cerebral artery occlusion.

Drug Administration: Thirty minutes after arterial occlusion, animals received either a vehicle

or LOE 908 MS (0.5 mg/kg i.v. bolus followed by a 5 mg/kg/hr i.v. infusion for 3.8 hours).

Assessment: Perfusion-, diffusion-, and T2-weighted magnetic resonance imaging (MRI) was

performed before and after treatment to assess ischemic abnormalities. Postmortem infarct

size was measured at 24 hours.[2]

In Vivo Model of Traumatic Brain Injury in Rats
Objective: To assess the effect of LOE 908 on neuromotor function, cognitive impairment,

and cortical tissue loss following traumatic brain injury.

Animal Model: Male Sprague-Dawley rats were subjected to lateral fluid percussion brain

injury.

Drug Administration: At 15 minutes post-injury, animals received an intravenous

administration of either a high dose of LOE 908 (4 mg/kg bolus followed by 160 mg/kg over

24 h), a low dose of LOE 908 (2 mg/kg bolus followed by 80 mg/kg over 24 h), or vehicle.

Assessment: Neuromotor function was evaluated at 48 hours post-injury. Visuospatial

memory was assessed using the Morris water maze. Cortical lesion size was determined

through histological evaluation at 48 hours post-injury.[3]

In Vivo Model of Subarachnoid Hemorrhage in Rabbits
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Objective: To evaluate the in vivo effect of LOE 908 on subarachnoid hemorrhage (SAH)-

induced vasospasm.

Animal Model: Japanese white rabbits were used to create a model of SAH.

Drug Administration: An intravenous injection of LOE 908 (1 mg/kg) was administered.

Assessment: The magnitude of SAH-induced vasospasm in the basilar artery was evaluated.

[4]
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Caption: Mechanism of action of LOE 908 hydrochloride.

Experimental Workflow for Traumatic Brain Injury Model
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Caption: Experimental workflow for the rat traumatic brain injury study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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